1-(3,5-Dimethylpiperidin-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Description
Propriétés
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-10-6-11(2)8-18(7-10)13(19)9-22-15-17-16-14(21-15)12-4-3-5-20-12/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKTZYATRMFBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329255 | |
| Record name | 1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49734843 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
761419-02-7 | |
| Record name | 1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
1-(3,5-Dimethylpiperidin-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone is a compound that has drawn attention due to its potential biological activities. This article explores its chemical properties, biological activities including antimicrobial and anticancer effects, and relevant research findings.
The compound has the molecular formula and a molecular weight of 321.4 g/mol. It is characterized by the presence of a piperidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.4 g/mol |
| CAS Number | 761419-02-7 |
| Solubility | 42.8 µg/mL at pH 7.4 |
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that compounds with this scaffold demonstrated activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . Specifically, compounds derived from this structure showed promising results in inhibiting Mycobacterium bovis, suggesting potential applications in treating tuberculosis .
Case Study:
In a study conducted by Desai et al., derivatives of pyridine-based 1,3,4-oxadiazole were synthesized and tested for their antibacterial activity. The most potent compounds exhibited moderate to excellent activity against the aforementioned bacteria compared to standard antibiotics like amoxicillin .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of cell cycle progression and induction of oxidative stress .
Example:
In a study focusing on the anticancer properties of oxadiazole derivatives, it was found that certain compounds significantly reduced cell viability in cancer cell lines, indicating their potential as therapeutic agents .
The biological activity of 1-(3,5-Dimethylpiperidin-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cell Membrane Disruption: Its lipophilic nature allows it to penetrate cell membranes effectively, leading to cellular disruption.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells, leading to apoptosis.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, highlighting molecular features, substituents, and biological activities:
Key Findings from Structural and Functional Comparisons:
Substituent Impact on Bioactivity :
- Furan-2-yl (target compound and ): Associated with anticancer activity in oxadiazole derivatives () .
- Indol-3-ylmethyl (): Enhances enzyme inhibition (LOX, BChE) due to aromatic stacking interactions .
- Methylpiperidine variations : 3,5-Dimethyl substitution (target) may improve metabolic stability compared to 4-methyl () .
Synthesis Methods :
- S-Alkylation of oxadiazole-2-thiones (e.g., ) is a common route for sulfanyl-linked derivatives .
- Microwave-assisted synthesis () reduces reaction time (4 minutes at 360 W) for related oxadiazole derivatives .
Spectral Characterization :
- IR and NMR data for analogs (e.g., ) confirm sulfanyl (-S-) and carbonyl (C=O) functional groups .
- Melting points for oxadiazole derivatives range from 134–178°C (), suggesting moderate crystallinity .
Theoretical and Computational Insights :
- Molecular docking studies () highlight the role of oxadiazole-sulfanyl moieties in binding enzyme active sites (e.g., PARP-1, tankyrase) .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Monitoring | Purification | Yield Range |
|---|---|---|---|---|
| 1 | CS₂, NaOH, reflux | TLC (Rf 0.3) | Filtration | 60-70% |
| 2 | DMF, Et₃N, 60°C | TLC (Rf 0.6) | Recrystallization | 45-55% |
Basic: What analytical techniques are essential for characterizing this compound?
A multi-technique approach is critical:
- Elemental Analysis (CHNS) : Confirm stoichiometry (e.g., deviations >0.3% indicate impurities) .
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm stereochemistry of the oxadiazole and piperidine moieties .
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How to resolve contradictions between spectroscopic data and computational predictions for structural elucidation?
Discrepancies (e.g., unexpected NMR splitting or IR stretches) may arise from dynamic effects or polymorphism. Strategies include:
- Variable-Temperature NMR : Probe conformational flexibility (e.g., piperidine ring inversion) .
- Single-Crystal XRD : Unambiguously assign bond lengths/angles (e.g., oxadiazole C-S bond ~1.68 Å) .
- DFT Calculations : Compare optimized geometries with experimental data (B3LYP/6-31G* basis set) to identify tautomers or rotamers .
Advanced: How to design experiments to evaluate the compound’s reactivity under oxidative/reductive conditions?
- Oxidative Stability : Expose to H₂O₂ (3% v/v) or m-CPBA (0.1 M in CH₂Cl₂) at 25°C. Monitor via HPLC for sulfoxide/sulfone formation .
- Reductive Susceptibility : Treat with NaBH₄ (1 eq.) in MeOH. Use LC-MS to detect thiolate intermediates or piperidine ring opening .
- Kinetic Studies : Plot concentration vs. time under varied pH (4–10) to identify degradation pathways .
Advanced: What experimental frameworks are suitable for assessing biological activity (e.g., enzyme inhibition)?
- Target Selection : Prioritize enzymes with known oxadiazole affinity (e.g., acetylcholinesterase, β-lactamases) .
- Assay Design :
- In vitro IC₅₀ : Use fluorogenic substrates (e.g., nitrocefin for β-lactamase) with compound concentrations 0.1–100 μM .
- Molecular Docking : Simulate binding poses (AutoDock Vina) to guide SAR studies .
- Control Experiments : Include known inhibitors (e.g., clavulanic acid) and validate via Lineweaver-Burk plots for mechanism .
Advanced: How to optimize synthetic yield while minimizing byproduct formation?
- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and base (Et₃N vs. DBU) to identify optimal conditions .
- Byproduct Analysis : Use GC-MS to detect disulfide dimers (m/z ~2× parent mass) or hydrolyzed oxadiazoles .
- Catalyst Screening : Test Pd/C or CuI for selective thioether formation, reducing sulfur scrambling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
